molecular formula C14H19FO9 B13410987 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose

Cat. No.: B13410987
M. Wt: 350.29 g/mol
InChI Key: KIPRSJXOVDEYLX-RGDJUOJXSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose is a synthetic derivative of galactose, a type of sugar. This compound is characterized by the presence of acetyl groups at positions 1, 3, 4, and 6, and a fluorine atom replacing the hydroxyl group at position 2. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose typically involves multiple steps. One common method includes the acetylation of 2-deoxy-2-fluoro-D-galactose. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at position 2 can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amino derivative.

    Hydrolysis: The major product is 2-deoxy-2-fluoro-D-galactose.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose involves its interaction with specific enzymes and molecular targets. The fluorine atom at position 2 can mimic the hydroxyl group, allowing the compound to act as a substrate or inhibitor for certain enzymes. This interaction can affect various biochemical pathways, including those involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-galactopyranose
  • 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-glucopyranose
  • 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-glucopyranose

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose is unique due to its specific stereochemistry and the presence of a fluorine atom at position 2. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications. The compound’s ability to act as a substrate or inhibitor for specific enzymes further enhances its utility in scientific studies.

Properties

Molecular Formula

C14H19FO9

Molecular Weight

350.29 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1

InChI Key

KIPRSJXOVDEYLX-RGDJUOJXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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